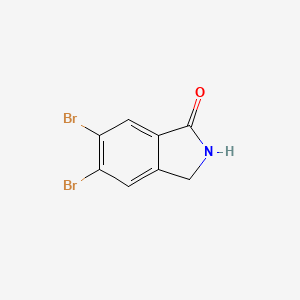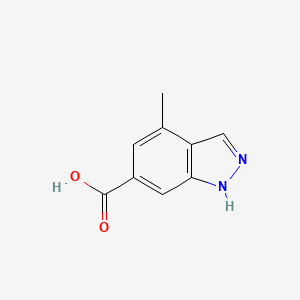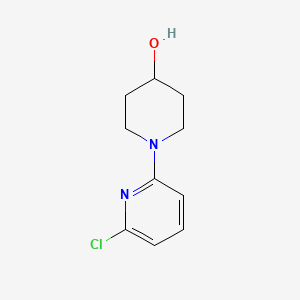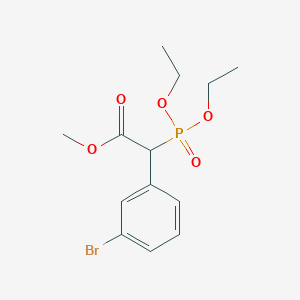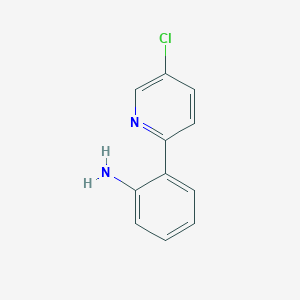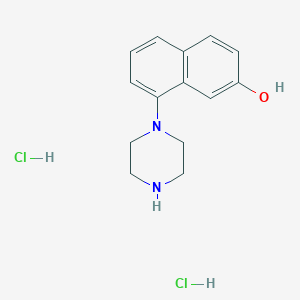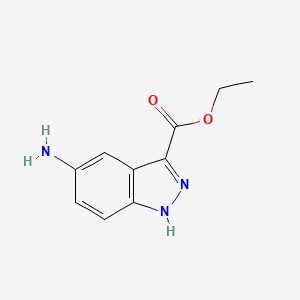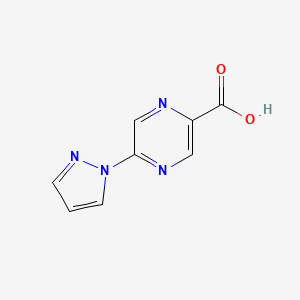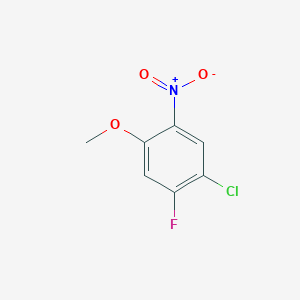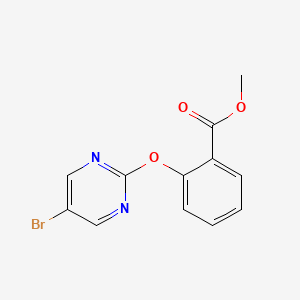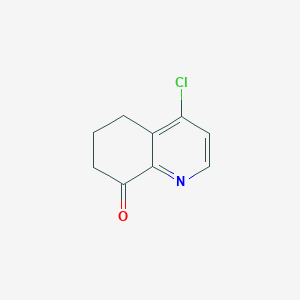
4-Chloro-6,7-dihydroquinolin-8(5H)-one
Übersicht
Beschreibung
4-Chloro-6,7-dihydroquinolin-8(5H)-one is a chemical compound with the molecular formula C9H8ClNO . It contains a total of 21 bonds, including 13 non-H bonds, 7 multiple bonds, 1 double bond, and 6 aromatic bonds . The structure also comprises 2 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6,7-dihydroquinolin-8(5H)-one consists of 20 atoms: 8 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Chlorine atom . The structure data file of this compound is available for download and can be imported to most of the chemistry software for further analysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Studies
4-Chloro-6,7-dihydroquinolin-8(5H)-one and its derivatives have been extensively studied for their synthesis and antimicrobial properties. A study conducted by Murugavel et al. (2017) focused on the synthesis of a novel 4-chloro-8-methoxyquinoline-2(1H)-one (4CMOQ). This compound was characterized using various techniques, including FT-IR, FT-Raman, UV–Vis, and NMR, and demonstrated good to moderate antimicrobial activity against various bacterial and fungal strains (Murugavel et al., 2017).
Catalytic Applications
In another aspect of research, the compound has been utilized in catalytic applications. Wang et al. (2012) discovered that 6,7-Dihydroquinolin-8(5H)-one oxime served as an effective ligand for CuI-catalyzed N-arylation of imidazoles, indicating its potential in facilitating complex chemical reactions in water (Wang et al., 2012).
Pharmaceutical and Medical Research
In the pharmaceutical and medical domain, derivatives of 4-Chloro-6,7-dihydroquinolin-8(5H)-one have been explored for their potential in treating various diseases. For example, Mizuta et al. (2023) reported on the structural functionalization of a series of 7-chloro-4-aminoquinoline derivatives, showing promise as anti-malarial and anti-viral agents, particularly against malaria, influenza A virus (IAV), and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) (Mizuta et al., 2023).
Material Science and Chemical Analysis
The compound and its derivatives also find applications in material science and chemical analysis. Prodi et al. (2001) characterized a 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, which showed selective response to Cd2+ ions over other metal ions, indicating its potential use in environmental monitoring and analysis (Prodi et al., 2001).
Eigenschaften
IUPAC Name |
4-chloro-6,7-dihydro-5H-quinolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZOIUMAPPVOBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2C(=O)C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696121 | |
| Record name | 4-Chloro-6,7-dihydroquinolin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-dihydroquinolin-8(5H)-one | |
CAS RN |
1196156-61-2 | |
| Record name | 4-Chloro-6,7-dihydroquinolin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




